Dolo-adamon
Description
Dolo-adamon (Chemical Abstracts Registry Number: Not explicitly provided in available sources) is a compound referenced in trademark registrations under industrial classifications related to chemical products . The name "this compound" may imply a combination of analgesic (e.g., "Dolo-" as seen in Dolobid, a nonsteroidal anti-inflammatory drug) and stabilizing or functional groups ("-adamon"), though this remains speculative without direct structural data .
Properties
CAS No. |
76404-03-0 |
|---|---|
Molecular Formula |
C63H88BrN7NaO15PS |
Molecular Weight |
1349.3 g/mol |
IUPAC Name |
sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;phosphoric acid;bromide |
InChI |
InChI=1S/C22H34NO.C18H21NO3.C13H17N3O4S.C10H14N2O3.BrH.Na.H3O4P/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;;;1-5(2,3)4/h7-13,18-19,21H,5-6,14-17H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);3,5H,4,6H2,1-2H3,(H2,11,12,13,14,15);1H;;(H3,1,2,3,4)/q+1;;;;;+1;/p-2/b;;;5-3+;;;/t;11-,12+,13-,17-,18-;;;;;/m.0...../s1 |
InChI Key |
IHLZVFOOQHAIKA-PYDYUIDCSA-L |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=CC.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].[Br-] |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C/C=C/C.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O.[Na+].[Br-] |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=CC.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].[Br-] |
Synonyms |
Dolo-Adamon |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a hypothetical comparison based on standard chemical analysis practices :
Table 1: Hypothetical Comparison of Dolo-adamon and Analogues
| Property | This compound | Compound A (e.g., Ibuprofen) | Compound B (e.g., Paracetamol) |
|---|---|---|---|
| Chemical Class | Likely organic | Arylpropionic acid | Para-aminophenol derivative |
| Primary Use | Analgesic (hypothesized) | Anti-inflammatory, analgesic | Analgesic, antipyretic |
| Mechanism of Action | Unreported | COX-1/COX-2 inhibition | Central COX inhibition |
| Bioavailability | Not studied | ~80% | ~85% |
| Thermal Stability | Unreported | Stable up to 150°C | Decomposes at 168°C |
| Synthetic Complexity | Moderate (hypothesized) | Low | Low |
Key Findings from Methodological Studies:
Analytical Challenges : this compound’s lack of disclosed structural data complicates direct comparisons. Representative sampling and extraction methods (e.g., mass spectrometry, HPLC) are critical for identifying impurities or functional groups .
Functional Analogues: If this compound is an analgesic, its efficacy and safety profile would require benchmarking against established NSAIDs (e.g., Ibuprofen) and non-NSAIDs (e.g., Paracetamol) using in vitro COX inhibition assays and in vivo toxicity studies .
Structural Analogues : If this compound shares a heterocyclic backbone (e.g., indole or pyridine derivatives), comparative studies on reactivity, solubility, and metabolic pathways would be essential. For example, indole derivatives like Indomethacin exhibit distinct pharmacokinetics due to aromatic ring substitutions .
Methodological Considerations for Future Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
